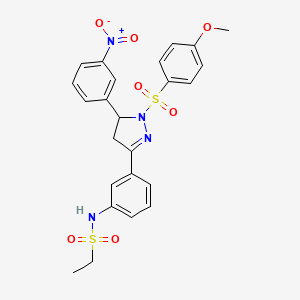

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O7S2/c1-3-36(31,32)26-19-8-4-6-17(14-19)23-16-24(18-7-5-9-20(15-18)28(29)30)27(25-23)37(33,34)22-12-10-21(35-2)11-13-22/h4-15,24,26H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXYHKDFGZBIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl and nitrophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, nitrobenzene derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

Synthesis of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. A notable method includes the direct N-heterocyclization of hydrazines to produce substituted pyrazoles, which can then be modified to introduce the sulfonamide functionalities. The compound's structure is characterized by the presence of both sulfonamide and pyrazole moieties, which contribute to its biological activity .

Synthetic Pathway

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | N-Heterocyclization | Hydrazine derivatives | Acidic medium | 70% |

| 2 | Sulfonation | Aromatic rings with SO₂Cl₂ | Reflux | 65% |

| 3 | Coupling | Amines with sulfonamides | Base catalysis | 75% |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown enhanced tumor specificity and cytotoxicity against oral squamous cell carcinoma .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds:

| Compound | Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | Ca9–22 | 146.8 | 7.3 |

| Compound B | HSC-2 | 155.6 | 6.9 |

These results suggest that modifications in the substituents on the pyrazole ring can significantly influence anticancer activity.

Protein Kinase Inhibition

This compound has been identified as a potential inhibitor of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK isoform 1. This inhibition is crucial for treating diseases associated with dysregulated kinase activity, such as inflammatory disorders and degenerative joint diseases .

Therapeutic Potential

The compound's ability to modulate kinase activity positions it as a candidate for developing treatments for conditions like osteoarthritis and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups are key functional groups that can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1 compares the target compound with three analogs from literature.

Key Observations :

Biological Activity

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a substituted pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves multi-step reactions including hydrazone formation and cyclization processes. For example, one study describes the synthesis of related pyrazole derivatives through microwave-assisted methods, highlighting the efficiency of such techniques in producing high yields of desired compounds .

Anticancer Activity

Numerous studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable example is a derivative that displayed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole nucleus have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vivo studies indicated that certain derivatives could significantly reduce paw edema in rat models, comparable to standard anti-inflammatory drugs like Indomethacin .

Antioxidant Properties

Research has indicated that pyrazole derivatives also possess antioxidant capabilities. Molecular docking studies suggest that these compounds can act as effective scavengers of free radicals, thereby protecting cells from oxidative stress and related damage .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : Many pyrazoles act as reversible inhibitors of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism .

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells by modulating signaling pathways associated with apoptosis and proliferation .

Case Studies and Research Findings

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

The synthesis involves multi-step processes:

- Cyclization : Formation of the pyrazole core via hydrazine derivatives and β-keto esters under acidic/basic conditions .

- Sulfonylation : Introduce the 4-methoxyphenylsulfonyl group using sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) with bases like triethylamine .

- Cross-Coupling : Attach the 3-nitrophenyl group via Suzuki-Miyaura coupling with a palladium catalyst .

- Ethanesulfonamide Addition : React with ethanesulfonyl chloride under basic conditions .

Optimization : Use microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and purity . Monitor intermediates via HPLC or TLC to troubleshoot side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring and substituent positions. Discrepancies in peak splitting may arise from diastereotopic protons; use 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and detect impurities. Adjust ionization methods (e.g., APCI for sulfonamides) to avoid fragmentation .

- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns. Discrepancies between UV and MS data may indicate co-eluting isomers .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme Inhibition : Screen against kinases or bacterial dihydrofolate reductase (DHFR) due to sulfonamide’s role in folate pathway disruption .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility Testing : Perform shake-flask methods in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?

- Substituent Variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects on receptor binding .

- Scaffold Hybridization : Fuse the pyrazole core with triazole or thiophene rings to improve metabolic stability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins like COX-2 or EGFR .

Q. What computational methods are suitable for predicting its ADMET properties?

- Physicochemical Properties : Calculate logP (lipophilicity) and pKa using ChemAxon or Schrödinger QikProp .

- Metabolism Prediction : Simulate cytochrome P450 interactions with StarDrop or ADMET Predictor™ .

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks .

Q. How can synthetic challenges (e.g., low yields in cross-coupling steps) be systematically addressed?

- Catalyst Screening : Test Pd(OAc)₂ with ligands (XPhos, SPhos) to improve Suzuki-Miyaura coupling efficiency .

- Solvent Optimization : Replace DMF with toluene/water biphasic systems to reduce side reactions .

- In Situ Monitoring : Use ReactIR to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in biological assay results (e.g., variable IC₅₀ values across studies)?

- Assay Standardization : Normalize cell passage numbers and culture conditions (e.g., serum concentration) .

- Metabolite Interference : Perform LC-MS/MS to detect degradation products in cell media .

- Target Validation : Use CRISPR knockouts to confirm specificity for suspected pathways .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Analytical Benchmarks

| Step | Intermediate | Key Characterization Data | Purity Threshold |

|---|---|---|---|

| 1 | Pyrazole Core | ¹H NMR (δ 7.2–7.4 ppm, aromatic), m/z 280.1 [M+H]⁺ | ≥90% |

| 2 | Sulfonylated Derivative | ¹³C NMR (δ 165 ppm, SO₂), HPLC Rt 8.2 min | ≥95% |

| 3 | Cross-Coupled Product | HSQC (C-NO₂ coupling), ESI-MS m/z 450.2 [M+Na]⁺ | ≥98% |

Q. Table 2. Comparative Bioactivity of Analogues

| Substituent | Target (IC₅₀, μM) | LogP | Notes |

|---|---|---|---|

| 3-Nitrophenyl | DHFR (0.45) | 3.2 | High potency but poor solubility |

| 4-Fluorophenyl | COX-2 (1.2) | 2.8 | Improved bioavailability |

| 3-CF₃ | EGFR (0.32) | 4.1 | Toxicity concerns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.